molecular formula C17H26N4O4S2 B1435977 Cefathiamidine impurity 17 CAS No. 1417570-09-2

Cefathiamidine impurity 17

Cat. No. B1435977
M. Wt: 414.5 g/mol
InChI Key: LFOOEBUPKHNPCP-IUODEOHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cefathiamidine Impurity 17 is a pharmaceutical-grade product known for its superior quality and reliability . It is used in the pharmaceutical industries, specializing in small molecules synthesis, biosynthesis, purification, and characterization .


Synthesis Analysis

The synthesis of Cefathiamidine impurities involves the use of High-Performance Liquid Chromatography with Photodiode Array Detector and Evaporative Light Scattering Detection (HPLC-PDA-ELSD) . A novel method for determining relative response factors using this technique has been described . Another study mentions the enzymatic synthesis of N-bromoacetyl-7-aminocephalosporanic acid (N-bromoacetyl-7-ACA), a key intermediate for the production of cefathiamidine .


Molecular Structure Analysis

The molecular formula of Cefathiamidine Impurity 17 is C17H26N4O4S2 . Its molecular weight is 414.54 . The structure of this compound is consistent with its molecular formula .


Physical And Chemical Properties Analysis

The physical and chemical properties of Cefathiamidine Impurity 17 include a molecular weight of 414.54 and a molecular formula of C17H26N4O4S2 .

Scientific Research Applications

1. Determining Relative Response Factors (RRFs) in High-Performance Liquid Chromatography

  • Application Summary: Cefathiamidine impurity 17 is used in a novel method for determining relative response factors using high-performance liquid chromatography with a photodiode array detector and evaporative light scattering detection .
  • Methods of Application: Peak area correction was applied to calculate RRFs to eliminate the influence of different responses caused by the difference in pH between the two mobile phases of HPLC-PDA and HPLC-PDA-ELSD . The resulting RRF values have been verified by qNMR .
  • . This method can be mutually verified with qNMR to ensure the accuracy of RRFs .

2. Population Pharmacokinetics and Dosing Optimization

  • Application Summary: Cefathiamidine, a first-generation cephalosporin, is used in the treatment of infections caused by susceptible bacteria in both adults and children . Pharmacokinetic data are limited in the pediatric population, so research has been conducted to evaluate the population pharmacokinetics of cefathiamidine in children and to define the appropriate dose in order to optimize cefathiamidine treatment .
  • Methods of Application: Blood samples were collected from children treated with cefathiamidine, and concentrations were quantified by high-performance liquid chromatography and tandem mass spectrometry . Population pharmacokinetic analysis was conducted using NONMEM software .
  • Results: A two-compartment model with first-order elimination showed the best fit with the data . A covariate analysis identified that bodyweight had a significant impact on cefathiamidine pharmacokinetics . Monte Carlo simulation demonstrated that the currently used dosing regimen of 100 mg/kg/day q12h was associated with a high risk of underdosing in pediatric patients . To reach the target 70% fT>MIC, a dose of 100 mg/kg/day cefathiamidine q6h is required for effective treatment against Haemophilus influenzae .

3. Biotherapeutic Peptide Mass Confirmation and Impurity Profiling

  • Application Summary: Cefathiamidine impurity 17 is used in the field of biotherapeutics for peptide mass confirmation and impurity profiling . This is crucial in research, development, and more highly regulated laboratories in manufacturing and QC .
  • Methods of Application: The BioAccord LC-MS System is used for peptide mass confirmation and impurity profiling . This system provides accurate and reliable data for the analysis of biotherapeutic peptides .
  • Results: The application of Cefathiamidine impurity 17 in this context helps to ensure the quality and safety of biotherapeutic products .

4. Drug Design, Development and Therapy

  • Application Summary: Cefathiamidine impurity 17 is used in the field of drug design and development . It is crucial in the process of designing, developing, and optimizing therapeutic drugs .
  • Results: The application of Cefathiamidine impurity 17 in this context helps to ensure the effectiveness and safety of therapeutic drugs .

Safety And Hazards

Cefathiamidine, the parent compound, is known to be toxic and can cause moderate to severe irritation to the skin and eyes . It is recommended that handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

(6R,7R)-7-[[2-[N,N'-di(propan-2-yl)carbamimidoyl]sulfanylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O4S2/c1-8(2)18-17(19-9(3)4)27-7-11(22)20-12-14(23)21-13(16(24)25)10(5)6-26-15(12)21/h8-9,12,15H,6-7H2,1-5H3,(H,18,19)(H,20,22)(H,24,25)/t12-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOOEBUPKHNPCP-IUODEOHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)CSC(=NC(C)C)NC(C)C)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CSC(=NC(C)C)NC(C)C)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cefathiamidine impurity 17

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefathiamidine impurity 17
Reactant of Route 2
Reactant of Route 2
Cefathiamidine impurity 17
Reactant of Route 3
Reactant of Route 3
Cefathiamidine impurity 17
Reactant of Route 4
Cefathiamidine impurity 17
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Cefathiamidine impurity 17
Reactant of Route 6
Reactant of Route 6
Cefathiamidine impurity 17

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.